3-ethyl-1H-pyrazole
Overview
Description
3-Ethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The ethyl group at the third position of the pyrazole ring in this compound adds unique properties to this compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Pyrazole derivatives, including 3-ethyl-1H-pyrazole, are known for their diverse biological activities . They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Biochemical Pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways due to their broad range of pharmacological properties . They have been designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation . .
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For example, some pyrazole derivatives have shown significant biological activity with potent antileishmanial and antimalarial activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dielectrophilic compounds with hydrazine derivatives. One common method includes the reaction of ethyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . Another approach involves the use of transition-metal catalysts, such as palladium or copper, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods can include the use of microwave-assisted synthesis or photoredox reactions to enhance the reaction rates and yields . The choice of method depends on the desired scale of production and the specific application of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride to yield hydropyrazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrazine, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkyl halides, and strong bases or acids.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Hydropyrazoles.
Substitution: Halogenated or alkylated pyrazoles.
Scientific Research Applications
3-Ethyl-1H-pyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Methyl-1H-pyrazole: Similar in structure but with a methyl group instead of an ethyl group.
3-Phenyl-1H-pyrazole: Contains a phenyl group, which significantly alters its chemical properties and applications.
3,5-Dimethyl-1H-pyrazole: Another derivative with two methyl groups, affecting its reactivity and biological activity.
Uniqueness of 3-Ethyl-1H-Pyrazole: The presence of the ethyl group at the third position provides this compound with unique steric and electronic properties that differentiate it from other pyrazole derivatives. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLNXLAIMQSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333312 | |
Record name | 3-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13808-71-4 | |
Record name | 3-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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